1-(Quinolin-2-yl)prop-2-en-1-one
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Overview
Description
1-(Quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The compound this compound is characterized by the presence of a quinoline ring attached to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of quinoline-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. Another method involves the use of a one-pot, three-component reaction involving quinoline, an aldehyde, and an enone under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-(Quinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-ylpropan-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as halogens or alkylating agents, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields.
Scientific Research Applications
1-(Quinolin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-one and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical structure.
Comparison with Similar Compounds
1-(Quinolin-2-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:
Quinoline-2-carbaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Quinoline-2-carboxylic acid: An oxidation product of this compound, with applications in medicinal chemistry.
(E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one: A similar compound with a pyridine ring instead of a prop-2-en-1-one moiety, known for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(Quinolin-2-yl)prop-2-en-1-one, a compound characterized by its unique quinoline moiety linked to a prop-2-en-1-one framework, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉N₁O. The compound features a conjugated system that enhances its chemical reactivity and biological properties, making it an interesting candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism behind its antimicrobial activity is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Properties
The compound has been investigated for its anticancer potential . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MDA-MB231. The compound appears to target tubulin, leading to cell cycle arrest and subsequent cell death .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 7.3 | Apoptosis induction |
MDA-MB231 | 6.4 | Tubulin binding and mitotic arrest |
MDA-MB468 | 8.0 | Cell cycle disruption |
Antimalarial Activity
In addition to its antibacterial and anticancer properties, this compound has shown antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL. This activity suggests potential as a lead compound for developing new antimalarial agents .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Tubulin Binding : Similar to other quinoline derivatives, it binds to tubulin, disrupting microtubule dynamics essential for mitosis.
- Cell Membrane Disruption : Its antimicrobial effects are likely due to the alteration of bacterial cell membranes.
Comparative Studies
Comparative studies with similar compounds highlight the unique properties of this compound:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-Acylquinoline | Quinoline derivative | Antimicrobial and anticancer |
4-Hydroxyquinoline | Hydroxy-substituted | Antimicrobial |
This compound | Quinoline derivative | Antimicrobial, anticancer, antimalarial |
These comparisons indicate that while many quinoline derivatives exhibit biological activities, the specific arrangement of functional groups in this compound allows it to engage in unique interactions with biological targets .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against multiple cancer cell lines using the Sulforhodamine B assay. Results indicated a significant reduction in cell viability across all tested lines, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated broad-spectrum activity, supporting further development as an antimicrobial agent.
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2 |
InChI Key |
OZEKUCGOUQPNGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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